![molecular formula C15H13ClO3 B2471936 5-クロロ-2-[(4-メトキシベンジル)オキシ]ベンズアルデヒド CAS No. 632625-64-0](/img/structure/B2471936.png)
5-クロロ-2-[(4-メトキシベンジル)オキシ]ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes a chloro-substituted benzaldehyde core and a methoxyphenylmethoxy group
科学的研究の応用
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 5-chloro-2-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenylmethoxy group.
4-methoxybenzaldehyde: Lacks the chloro and methoxyphenylmethoxy groups.
2-hydroxy-5-methoxybenzaldehyde: Contains a hydroxy group instead of a chloro group.
Uniqueness
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both chloro and methoxyphenylmethoxy groups, which confer distinct chemical and physical properties. These groups influence its reactivity, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
5-chloro-2-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHRBRKFLIATFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
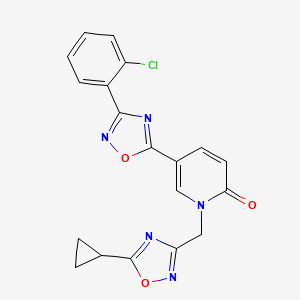
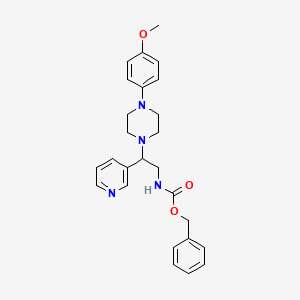
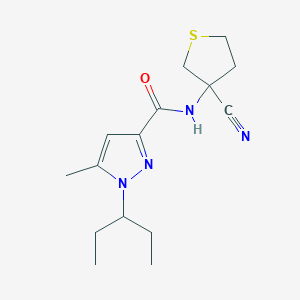

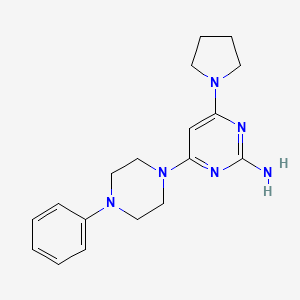
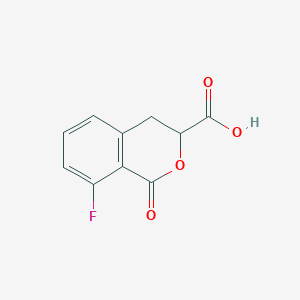
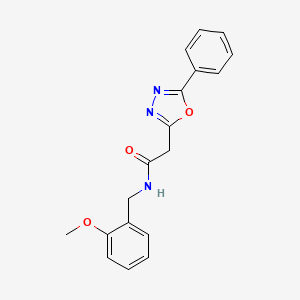
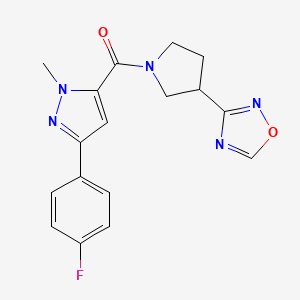
![N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471870.png)
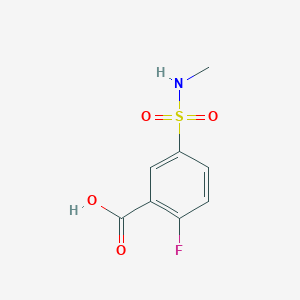
![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)
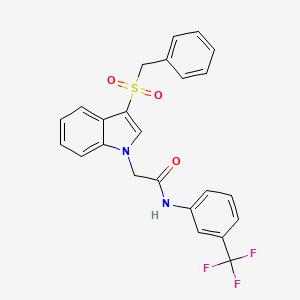
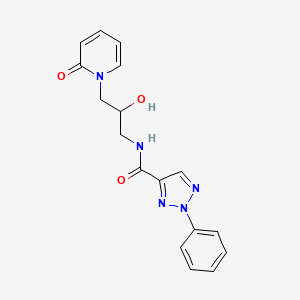
![6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2471875.png)
